(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride
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Overview
Description
(6,6-Difluoro-1-bicyclo[310]hexanyl)methanesulfonyl chloride is a chemical compound that features a bicyclic hexane structure with two fluorine atoms and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the strained bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Cycloaddition reactions often require specific catalysts and reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the bicyclic ring system.
Scientific Research Applications
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with strained bicyclic ring systems.
Material Science: The compound’s properties can be exploited in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride involves its interaction with molecular targets through its reactive methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The bicyclic structure also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is unique due to its combination of a highly strained bicyclic ring system and the presence of both fluorine atoms and a methanesulfonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFBRCWFGLOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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